REACTION_CXSMILES
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[CH3:1][C:2]1[CH2:6][C:5]([CH3:7])=[C:4]([CH3:8])[C:3]=1[CH3:9].C([Li])CCC.Br[CH2:16][CH2:17][Cl:18].O>C(OCC)C>[CH3:1][C:2]1[CH:6]([CH2:16][CH2:17][Cl:18])[C:5]([CH3:7])=[C:4]([CH3:8])[C:3]=1[CH3:9]
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Name
|
|
Quantity
|
30.5 g
|
Type
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reactant
|
Smiles
|
CC1=C(C(=C(C1)C)C)C
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
36 g
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Type
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reactant
|
Smiles
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BrCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CC1=C(C(=C(C1)C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
2 °C
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Type
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CUSTOM
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Details
|
of stirring at room temperature with the aid of a mechanical stirrer
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A 1-liter three-necked flask, provided with a dropping funnel, condenser, mechanical stirrer and nitrogen inlet
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Type
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STIRRING
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Details
|
The reaction mixture was stirred at room temperature for 10 days
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Duration
|
10 d
|
Type
|
CUSTOM
|
Details
|
followed by separation of the water phase
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Type
|
WASH
|
Details
|
The organic layer was washed once with 50 mL of saturated aqueous sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=C(C1CCCl)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |